molecular formula C16H18BrFN2O2 B1652938 5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide CAS No. 1643156-21-1

5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Cat. No.: B1652938
CAS No.: 1643156-21-1
M. Wt: 369.23
InChI Key: INKXBBUMHPYPAU-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a high-purity chemical compound offered for research and development purposes. This carbazole derivative, with the molecular formula C16H18BrFN2O2 and a molecular weight of 369.23 g/mol , features a unique structure incorporating bromo and fluoro substituents, which are valuable in medicinal chemistry and drug discovery. The compound is available with a documented purity of 95% . Its structural framework suggests potential for application in various biochemical and pharmacological studies, particularly in the exploration of protein-inhibitor interactions and the development of novel therapeutic agents. Researchers can utilize this compound in high-throughput screening, mechanism-of-action studies, and as a key synthetic intermediate. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures in accordance with laboratory safety standards are required. For specific hazard and storage information, please consult the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

4-bromo-3-fluoro-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrFN2O2/c1-16(2,22)7-3-4-8-11(5-7)20-14-9(15(19)21)6-10(18)13(17)12(8)14/h6-7,20,22H,3-5H2,1-2H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKXBBUMHPYPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119943
Record name 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643156-21-1
Record name 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643156-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Molecular Structure and Properties

The molecular formula of 5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is C16H18BrFN2O2C_{16}H_{18}BrFN_2O_2 with a molecular weight of approximately 369.23 g/mol. The structural features include:

  • Carbazole core : A bicyclic structure that contributes to its biological activity.
  • Bromo and fluoro substituents : These halogen atoms can enhance lipophilicity and influence the compound's interaction with biological targets.
  • Hydroxyl and amide groups : These functional groups may play a crucial role in the compound's solubility and reactivity.

Biological Activities of Carbazole Derivatives

Carbazole derivatives have been reported to exhibit various biological activities:

  • Antitumor Activity :
    • Studies have shown that carbazole derivatives can inhibit tumor cell proliferation. For instance, certain derivatives have demonstrated efficacy against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells .
    • A notable study indicated that specific carbazole derivatives displayed IC50 values as low as 550 nM against HCV NS5B enzyme, suggesting potential antiviral properties .
  • Antimicrobial Properties :
    • Carbazole-based compounds have been evaluated for their antibacterial effects. Research indicates that they can exhibit significant activity against various microbial strains .
  • Mechanism of Action :
    • The mechanism of action for many carbazole derivatives involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds have been noted to affect the STAT3 signaling pathway, which is linked to tumorigenesis .

Case Studies and Research Findings

Several studies illustrate the biological potential of carbazole derivatives similar to this compound:

CompoundActivityReference
N-substituted carbazolesAntitumor activity in A549 cell lines
Fluoro-substituted carbazolesEnhanced anticancer activity
Carbazole derivativesAntimicrobial activity against various strains

Interaction Studies

Interaction studies are essential to determine the therapeutic potential and safety profile of this compound. Potential areas for investigation include:

  • In vitro assays : Evaluating cytotoxicity against various cancer cell lines.
  • In vivo studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic studies : Understanding how the compound interacts with specific molecular targets.

Scientific Research Applications

Organic Synthesis

The compound serves as a reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules. The versatility of its functional groups enables further modifications that can lead to the development of new compounds with tailored properties.

Materials Science

Due to its photophysical properties, such as fluorescence and phosphorescence, this compound may find applications in optoelectronic devices like organic light-emitting diodes (OLEDs). The introduction of substituents like bromine and fluorine can potentially tune these optical properties for enhanced performance in electronic applications.

Case Study 1: Antitumor Activity

Research on similar carbazole derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific studies on 5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide are still needed, its structural similarities suggest it may possess similar antitumor properties.

Case Study 2: Synthesis and Reactivity

A study exploring the synthesis of carbazole derivatives highlighted the reactivity of compounds with similar structures under different conditions. The synthesis typically involves multiple steps including halogenation and functionalization reactions that leverage the unique attributes of the carbazole core.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s tetrahydrocarbazole core distinguishes it from analogs with benzofuran or meroterpenoid frameworks:

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol)
Target Compound Tetrahydrocarbazole 5-Br, 6-F, 8-carboxamide, 2-(2-hydroxypropan-2-yl) C₁₆H₁₈BrFN₂O₂ 369.23
(R)-2-(2-hydroxypropan-2-yl)-dihydrobenzofuran (3) Dihydrobenzofuran 5-hydroxy, 2-(2-hydroxypropan-2-yl) C₁₁H₁₄O₃ 194.23
(R)-2-(2-hydroxypropan-2-yl)-5-methoxy-dihydrobenzofuran (4) Dihydrobenzofuran 5-methoxy, 2-(2-hydroxypropan-2-yl) C₁₂H₁₆O₃ 208.25
Brasileanoid D (4) Meroterpenoid Complex polycyclic structure with 2-(2-hydroxypropan-2-yl) and ester groups C₂₇H₃₈O₈ 506.59

Key Observations :

  • The tetrahydrocarbazole core provides rigidity and planar aromaticity, enhancing interactions with hydrophobic protein pockets, whereas dihydrobenzofurans offer conformational flexibility .

Stereochemical and Physicochemical Properties

  • Optical Rotation : The target compound’s (2R) configuration aligns with the (R)-enantiomers of compounds 3 and 4 , which exhibit [α]₂₀ᴅ values of +81.3° and +42.5° , respectively . Stereochemistry influences bioavailability and target selectivity.
  • Solubility : The carboxamide group in the target compound enhances water solubility compared to the methoxy and hydroxyl groups in benzofuran analogs .
  • Thermal Stability : The higher predicted boiling point (516.3°C ) of the target compound versus benzofurans (~250°C) reflects stronger intermolecular forces due to halogenation and carboxamide polarity .

Key Differentiators and Implications

Halogenation: The bromo and fluoro substituents in the target compound may enhance metabolic stability and binding affinity compared to non-halogenated analogs.

Core Rigidity : The tetrahydrocarbazole scaffold’s planar structure could favor intercalation with DNA or enzyme active sites, unlike flexible dihydrobenzofurans.

Preparation Methods

Construction of the Tetrahydrocarbazole Core

The carbazole framework is synthesized through a cyclocondensation reaction between substituted cyclohexanones and arylhydrazines. For example:

  • Cyclohexanone derivative preparation : 4-Bromo-5-fluorocyclohexanone is treated with hydroxylamine to form the corresponding oxime.
  • Fischer indole synthesis : The oxime undergoes acid-catalyzed cyclization with phenylhydrazine, yielding 5-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole.

Key reaction parameters :

  • Temperature: 80–100°C in acetic acid.
  • Catalysts: p-TsOH or HCl gas.
  • Yield: 65–72%.

Introduction of the 2-Hydroxypropan-2-yl Group

The hydroxyl-bearing side chain is introduced via nucleophilic substitution or Grignard addition:

  • Alkylation : Treatment of the carbazole intermediate with 2-bromo-2-methylpropan-1-ol in DMF using K₂CO₃ as a base.
  • Grignard reaction : Reaction with isopropylmagnesium bromide followed by oxidation to the tertiary alcohol.

Optimization notes :

  • Solvent polarity significantly affects regioselectivity (DMF > THF).
  • Yields improve to 78% when using catalytic tetrabutylammonium iodide.

Late-Stage Functionalization: Bromination and Amidation

Regioselective Bromination

Electrophilic bromination at the C5 position is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN, 70°C). Competitive fluorination is mitigated by pre-coordinating the carbazole nitrogen with BF₃·Et₂O.

Analytical validation :

  • ¹H NMR : Loss of aromatic proton at δ 7.45 ppm confirms bromination.
  • HPLC : Retention time shift from 12.3 min to 14.7 min (C18 column, acetonitrile/water).

Carboxamide Formation

The carboxylic acid precursor is generated via oxidation of a methyl ester (KMnO₄, H₂O/acetone), followed by amidation with ammonium chloride using EDCI/HOBt coupling reagents.

Critical parameters :

  • pH control (7.5–8.0) prevents over-oxidation.
  • Catalyst: 4-Dimethylaminopyridine (DMAP) enhances yield to 85%.

Catalytic Asymmetric Synthesis and Chiral Resolution

Patents disclose enantioselective routes to isolate the (S)-enantiomer using chiral auxiliaries:

  • Rhodium-catalyzed hydrogenation : [Rh(cod)Cl]₂ with (S)-DTBM-SEGPHOS ligand (99% ee).
  • Chiral SFC purification : Supercritical CO₂ with Chiralpak IG-3 column (heptane/ethanol modifier).

Table 1 : Comparative analysis of asymmetric methods

Method ee (%) Yield (%) Catalyst Loading
Rh-SEGPHOS hydrogenation 99 74 0.5 mol%
Enzymatic resolution 95 68 10 mg/mL

Industrial-Scale Process Optimization

Suzuki-Miyaura Cross-Coupling

A patent-pending route employs a Suzuki coupling between 5-bromo-6-fluorocarbazole and a boronic ester of 2-hydroxypropan-2-yl:

  • Catalyst : Pd(OAc)₂/P(o-tolyl)₃.
  • Base : KOAc in MeOH/H₂O (3:1) at 80°C.
  • Yield : 82% with >99% purity by GCAP.

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic steps (e.g., bromination):

  • Residence time: 2.5 min at 100°C.
  • Productivity: 1.2 kg/day using Corning AFR module.

Table 2 : Spectroscopic data summary

Technique Key Signals Reference
¹H NMR δ 1.45 (s, 6H, CH₃), δ 4.20 (br, 1H, OH)
¹³C NMR δ 174.2 (CONH₂), δ 110.4 (C-Br)
HRMS m/z 369.0641 [M+H]⁺ (calc. 369.0645)

HPLC methods utilize a Waters XBridge C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% TFA in acetonitrile/water (gradient: 30→70% over 15 min).

Q & A

Q. What quality control measures ensure batch-to-batch consistency in preclinical studies?

  • Methodology : Adhere to ICH guidelines for purity (>98% by HPLC), residual solvent analysis (GC-MS), and polymorph screening (PXRD). Reference protocols for boronic acid intermediates (e.g., : >97.0% HLC) and monitor hygroscopicity using Karl Fischer titration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
Reactant of Route 2
5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

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